Methyl 3-(1H-imidazol-4-yl)acrylate
CAS No.: 52363-40-3
Cat. No.: VC20758066
Molecular Formula: C₇H₈N₂O₂
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52363-40-3 |
|---|---|
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | methyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate |
| Standard InChI | InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-4-8-5-9-6/h2-5H,1H3,(H,8,9)/b3-2+ |
| Standard InChI Key | ZXKOENSQFURTSZ-UHFFFAOYSA-N |
| Isomeric SMILES | COC(=O)/C=C/C1=CN=CN1 |
| SMILES | COC(=O)C=CC1=CN=CN1 |
| Canonical SMILES | COC(=O)C=CC1=CN=CN1 |
Introduction
Methyl 3-(1H-imidazol-4-yl)acrylate is an organic compound characterized by its unique combination of an imidazole ring and an acrylate functional group. This compound, with the molecular formula C₇H₈N₂O₂ and a molecular weight of approximately 152.15 g/mol, has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and materials science.
Synthesis Methods
The synthesis of methyl 3-(1H-imidazol-4-yl)acrylate typically involves the reaction of methyl acrylate with 4-aminoimidazole. Various methods have been reported for its synthesis, including:
-
Conventional Heating: Involves heating the reactants under controlled conditions.
-
Microwave-Assisted Synthesis: A more recent approach that enhances yield and reduces reaction time.
Characterization Techniques
To confirm the structure and purity of methyl 3-(1H-imidazol-4-yl)acrylate, several characterization techniques are employed:
-
Nuclear Magnetic Resonance (NMR): Provides information on the molecular structure.
-
High-Performance Liquid Chromatography (HPLC): Used for purity analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in identifying the compound and its fragments.
Biological Activities
Research indicates that methyl 3-(1H-imidazol-4-yl)acrylate exhibits significant biological activities, attributed to its ability to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions. Some notable activities include:
-
Antimicrobial Properties: Effective against various bacterial strains.
-
Analgesic and Anti-inflammatory Effects: Potential applications in pain management and inflammation reduction.
Comparative Analysis with Related Compounds
The following table compares methyl 3-(1H-imidazol-4-yl)acrylate with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-(1H-imidazol-5-yl)acrylate | Similar acrylate structure | Different position of the nitrogen atom |
| (E)-methyl 3-(1H-imidazol-4-yl)acrylic acid | Contains a carboxylic acid group | More polar due to the carboxylic acid functionality |
| Methyl 3-(1H-benzimidazol-2-yl)acrylate | Benzimidazole instead of imidazole | Exhibits different biological properties |
This comparison highlights the distinct reactivity and biological activity of methyl 3-(1H-imidazol-4-yl)acrylate compared to its analogs.
Applications
Methyl 3-(1H-imidazol-4-yl)acrylate's unique properties make it valuable in various fields:
-
Medicinal Chemistry: As a potential drug candidate due to its biological activities.
-
Materials Science: Utilized in the development of new materials with specific properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume